

Andrographolide: A Comparative Guide to Clinical Trial Results and Adverse Effects

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Andrographolide, a diterpenoid lactone and the primary bioactive component of Andrographis paniculata, has garnered significant interest for its therapeutic potential across a spectrum of inflammatory and infectious diseases.[1][2] This guide provides a comprehensive comparison of its clinical trial outcomes, details the experimental protocols of key studies, and illustrates its mechanisms of action through signaling pathway diagrams.

Clinical Trial Efficacy

Andrographolide has been investigated in various clinical settings, with notable efficacy in upper respiratory tract infections and rheumatoid arthritis. Its potential in the context of COVID-19 has also been explored.



Condition	Study Population	Dosage	Duration	Key Efficacy Findings
Upper Respiratory Tract Infections (URTI)	896 patients in 7 double-blind, controlled trials	Varied, e.g., 60 mg/day andrographolide	2-7 days	Superior to placebo in alleviating subjective symptoms of uncomplicated URTI.[3][4] Some evidence of a preventative effect.[4] In one study, high-dose andrographolide (360 mg/day) was comparable to paracetamol in resolving fever and sore throat by day 3.[3]
Rheumatoid Arthritis (RA)	60 patients with active RA	Extract with 30% total andrographolides , three times a day	14 weeks	Significant reduction in the number of swollen and tender joints, and total grade of swollen and tender joints compared to placebo.[5][6] Also associated with a reduction in rheumatoid factor, IgA, and C4.[5][6]



Mild COVID-19	165 asymptomatic or mildly symptomatic patients	180 mg/day (60 mg, three times a day)	5 days	Did not significantly reduce disease progression compared to placebo.[7] However, it significantly relieved headache on day 1 and olfactory loss on day 2.[7] In another trial with 82 mild COVID-19 patients, a combination with favipiravir did not prevent severe pneumonia but significantly reduced cough. [8][9]
HIV	13 HIV-positive patients	5-20 mg/kg body weight	9 weeks (in escalating doses)	Significant improvement in CD4+ lymphocyte count from a baseline mean of 405 cells/mm³ to 501 cells/mm³.

Reported Adverse Effects



Andrographolide is generally considered safe, with most reported adverse effects being mild and infrequent.[4] However, some studies have noted specific side effects.

Adverse Effect	Condition Studied	Dosage	Frequency/Severity
Rash and Dysgeusia	Multiple Sclerosis	Not specified	Noted as adverse events in a randomized controlled trial.[1]
Diarrhea	Mild COVID-19	180 mg/day	Mild and resolved within a few days.[7]
Elevated Liver Enzymes (AST/ALT)	Mild COVID-19	Not specified (in combination with favipiravir)	The andrographolide group had significantly higher AST levels on day 7 and both AST and ALT levels on day 14.[8]
Gastrointestinal upset, Nausea, Vomiting, Allergy, Dizziness	Advanced Esophageal Cancer	Not specified	Listed as potential side effects.[11]
Nephrotoxicity and Reproductive Toxicity	General Review	Not specified	Mentioned as more common toxicities in some reports.[1][12]

Experimental Protocols Rheumatoid Arthritis Clinical Trial

A prospective, randomized, double-blind, placebo-controlled study was conducted on 60 patients with active rheumatoid arthritis.[5][6] Following a 2-week washout period, patients were administered tablets containing an extract of A. paniculata (standardized to 30% total **andrographolides**) three times daily for 14 weeks.[5][6] The primary outcome was the intensity of pain, measured using a horizontal visual analog pain scale (VAPS).[5][6] Secondary outcomes included clinical parameters according to the American College of Rheumatology



(ACR), European League Against Rheumatism (EULAR), and the SF36 health questionnaire. [5][6]

COVID-19 Clinical Trial (Asymptomatic/Mild)

This prospective, double-blind, randomized controlled trial included 165 patients with asymptomatic or mildly symptomatic COVID-19.[7] Participants received either an A. paniculata ethanolic extract (APE), containing 60 mg of **andrographolide**, or a placebo, three times a day for five days.[7] The efficacy was evaluated based on the WHO progression scale, COVID-19 symptoms, and a global assessment.[7] Safety was monitored by assessing liver and renal functions.[7]

Signaling Pathways and Mechanism of Action

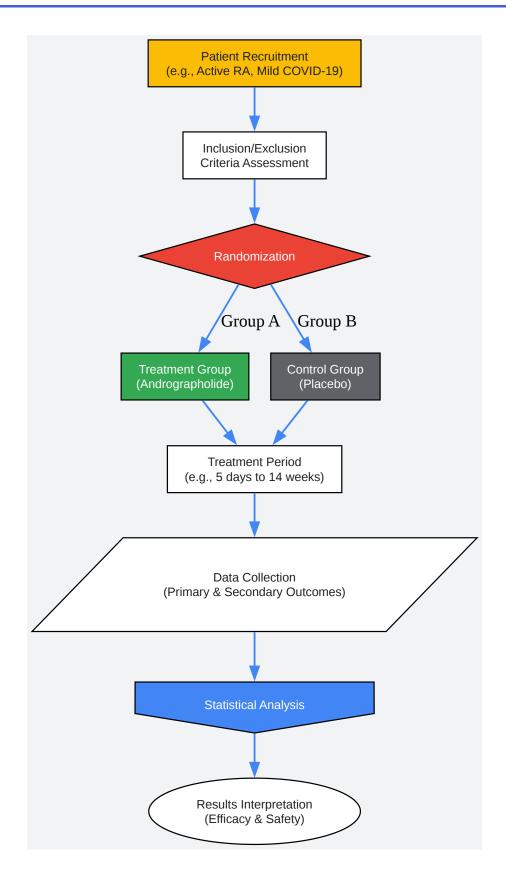
Andrographolide exerts its anti-inflammatory effects by modulating several key signaling pathways. Its primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappalight-chain-enhancer of activated B cells) pathway, a critical regulator of the immune and inflammatory response.[13][14] By inhibiting NF-κB, andrographolide reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[13] It also influences other pathways like MAPK, PI3K/AKT, and JAK/STAT.[1][15][16]

Caption: Andrographolide's inhibition of the NF-kB signaling pathway.









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